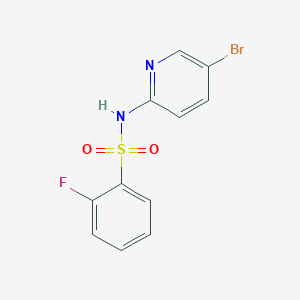![molecular formula C19H22N2O7S B10969040 {2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B10969040.png)
{2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , is a chemical compound with the following molecular formula:
C12H17NO3
. It features an intriguing structure that combines an aromatic ring, an amide group, and an oxoethoxy moiety.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with thiophene-2-carbonyl chloride (or its equivalent) to form the key intermediate. Subsequent amidation of this intermediate with ethylamine yields the desired product .
Reaction Conditions: The reaction conditions for the synthesis include suitable solvents (such as dichloromethane or toluene ), appropriate catalysts (e.g., triethylamine ), and temperature control. The overall process requires careful optimization to achieve high yields.
Industrial Production: While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves batch or continuous processes, with rigorous quality control to ensure purity and reproducibility.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield corresponding reduced derivatives.
Substitution: Substitution reactions at the aromatic ring or amide group are possible.
Oxidation: Common oxidants include , , or .
Reduction: Reducing agents like or are employed.
Substitution: Various nucleophiles (e.g., , , or ) can participate in substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Detailed mechanistic studies are essential to elucidate the exact pathways.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Design: Its structural motifs inspire drug design efforts.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular components.
Materials Science: Incorporation into polymers or materials for specific properties.
Catalysis: As a ligand in catalytic processes.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly affecting cellular signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its unique combination of functional groups sets it apart. Similar compounds include other boronic acids and amides, but none exhibit precisely the same structure.
Properties
Molecular Formula |
C19H22N2O7S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-[[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H22N2O7S/c1-26-14-4-3-12(9-15(14)27-2)5-7-20-18(25)13-6-8-29-19(13)21-16(22)10-28-11-17(23)24/h3-4,6,8-9H,5,7,10-11H2,1-2H3,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
CZTHZDMAPCHOLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)COCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B10968960.png)
![4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10968962.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10968969.png)

![2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10968993.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10968995.png)
![N-{5-chloro-2-methoxy-4-[(phenylcarbonyl)amino]phenyl}-2-iodobenzamide](/img/structure/B10969009.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B10969013.png)
![(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10969020.png)
![1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone](/img/structure/B10969021.png)
![3-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B10969023.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B10969030.png)
![3-[(2-methylbenzyl)sulfanyl]-5-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969033.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10969041.png)
